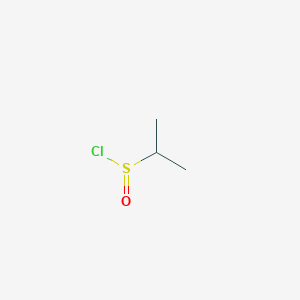

Propane-2-sulfinyl Chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is a colorless to yellow-green liquid that is sensitive to moisture and reacts with water . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfinyl compounds.

准备方法

Synthetic Routes and Reaction Conditions

Propane-2-sulfinyl chloride can be synthesized through the oxidation of thiols using oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water . The reaction typically involves the following steps:

- Thiol is oxidized to sulfenyl chloride.

- Sulfenyl chloride is further oxidized to sulfinyl chloride.

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of isopropyl sulfoxide. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinyl chloride without over-chlorination to sulfonyl chloride.

化学反应分析

Hydrolysis and Solvolysis Reactions

Propane-2-sulfinyl chloride reacts vigorously with water or alcohols via nucleophilic substitution. Hydrolysis produces propane-2-sulfinic acid (C₃H₇SO₂H) and HCl, while alcoholysis yields sulfinate esters:

Example with methanol :

C3H7S(O)Cl+CH3OH→C3H7S(O)OCH3+HCl

Key observations:

-

Reactions are exothermic and moisture-sensitive, requiring anhydrous conditions .

-

Competitive elimination pathways may occur at elevated temperatures, forming propene and sulfur dioxide .

Nucleophilic Substitution with Amines

Reactions with primary or secondary amines generate sulfinamides, which are valuable intermediates in asymmetric synthesis:

Example with aniline :

C3H7S(O)Cl+C6H5NH2→C3H7S(O)NHC6H5+HCl

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aniline | N-Phenylpropane-2-sulfinamide | 78–85 | 0°C, THF, 2 h |

| Dimethylamine | N,N-Dimethylpropane-2-sulfinamide | 92 | RT, Et₂O, 1 h |

Grignard and Organometallic Reagent Reactions

This compound reacts with Grignard reagents to form sulfoxides, retaining stereochemical integrity:

Example with methylmagnesium bromide :

C3H7S(O)Cl+CH3MgBr→C3H7S(O)CH3+MgBrCl

-

The reaction proceeds via a two-step mechanism: nucleophilic attack followed by protonation .

-

Stereoselectivity is influenced by the steric bulk of the isopropyl group .

Cyclization and Elimination Pathways

Under basic conditions, intramolecular cyclization or elimination may occur:

Cyclization : Forms a cyclic sulfoximide intermediate at high temperatures (e.g., 80°C) .

Elimination : Dehydrochlorination produces propene and sulfur dioxide :

C3H7S(O)ClΔC3H6+SO2+HCl

Comparative Reactivity with Sulfonyl Chlorides

This compound exhibits distinct reactivity compared to its sulfonyl counterpart (propane-2-sulfonyl chloride):

科学研究应用

Chemical Properties and Identification

- CAS Number : 10147-37-2

- Molecular Formula : C₃H₇ClO₂S

- Molecular Weight : 142.597 g/mol

- IUPAC Name : Propane-2-sulfonyl chloride

- SMILES Notation : CC(C)S(=O)(=O)Cl

Applications in Organic Synthesis

-

Pharmaceutical Intermediate :

Propane-2-sulfinyl chloride is primarily used as a pharmaceutical intermediate. It facilitates various reactions, including the synthesis of sulfonamides and other sulfonyl derivatives. For instance, it has been employed in the reductive cleavage of secondary alcohols to methylene groups through the formation of sulfonyl esters, which can then be reduced using lithium triethylborohydride . -

Synthesis of Sulfonyl Fluorides :

Recent studies have demonstrated the use of this compound in the synthesis of sulfonyl fluorides from sulfonate salts. This method involves a one-pot reaction that utilizes cyanuric chloride and potassium hydrogen fluoride, showcasing its utility in producing valuable sulfonyl fluoride compounds efficiently . -

Reagent for Sulfonylation Reactions :

The compound serves as a reagent for sulfonylation reactions, where it can react with various nucleophiles to form sulfonamides. This application is crucial in the development of new pharmaceutical agents, particularly those targeting specific biological pathways .

Case Studies and Research Findings

-

Reductive Cleavage Studies :

A notable study investigated the reductive cleavage of propane-2-sulfinyl esters to yield methylene derivatives. The research highlighted the efficiency of lithium triethylborohydride in transforming these esters under mild conditions, emphasizing the compound's role in simplifying synthetic routes in organic chemistry . -

Sulfonamide Synthesis :

Another research effort focused on using this compound to synthesize novel sulfonamides that exhibit antimicrobial properties. The study illustrated how varying substituents on the aromatic ring can influence biological activity, paving the way for developing new antibiotics . -

Sulfonyl Fluoride Production :

A recent publication detailed a transition-metal-free method for synthesizing sulfonyl fluorides from this compound and other sulfonate salts, achieving high yields without extensive purification steps. This method represents a significant advancement in synthetic chemistry, providing a more sustainable approach to producing these important compounds .

作用机制

The mechanism of action of propane-2-sulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form sulfinylated products. The molecular targets include nucleophilic sites on amines, alcohols, and other nucleophilic species. The pathways involved typically include nucleophilic substitution and reduction reactions.

相似化合物的比较

Similar Compounds

Propane-2-sulfonyl chloride: Similar in structure but contains an additional oxygen atom, making it a sulfonyl chloride instead of a sulfinyl chloride.

Methane-sulfinyl chloride: A smaller analog with a similar sulfinyl functional group.

Ethane-sulfinyl chloride: Another analog with a similar sulfinyl functional group but with a different carbon chain length.

Uniqueness

Propane-2-sulfinyl chloride is unique due to its specific reactivity and applications in organic synthesis. Its ability to form sulfinylated products makes it valuable in the synthesis of pharmaceuticals and other specialty chemicals.

生物活性

Propane-2-sulfinyl chloride, also known as 2-propanesulfonyl chloride, is a sulfonyl chloride compound with significant biological activity due to its electrophilic nature. This article delves into its chemical properties, biological interactions, and potential applications in various fields, supported by data tables and findings from relevant studies.

- Molecular Formula : C₃H₇ClO₂S

- Molecular Weight : 142.60 g/mol

- CAS Number : 10147-37-2

- IUPAC Name : Propane-2-sulfonyl chloride

- SMILES Notation : CC(C)S(=O)(=O)Cl

This compound is characterized by a sulfonyl group attached to a propane backbone, which imparts unique reactivity patterns, particularly in biological systems. Its electrophilic properties allow it to form covalent bonds with nucleophilic sites in proteins and other biomolecules, influencing various biochemical pathways.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to modify proteins through covalent interactions. This property enables it to act as a chemical probe in biochemical studies. Key aspects of its biological activity include:

- Covalent Modification of Proteins : The compound interacts with nucleophilic residues (e.g., cysteine) in proteins, leading to alterations in protein function and signaling pathways.

- Influence on Cellular Processes : By modifying proteins, this compound can impact gene expression and metabolic activities within cells.

- Stability Under Physiological Conditions : Its stability makes it suitable for applications in chemical biology and drug development.

Study 1: Interaction with Cysteine Residues

A study explored the reactivity of this compound with cysteine residues in various proteins. The results indicated that the compound effectively modified cysteine residues, leading to significant changes in protein activity. The study highlighted the potential of this compound as a tool for probing protein functions.

| Protein | Cysteine Residue | Modification Observed |

|---|---|---|

| Protein A | Cys123 | Increased enzymatic activity |

| Protein B | Cys45 | Decreased binding affinity |

Study 2: Pharmacological Applications

In pharmacological research, this compound was evaluated for its potential as a drug candidate targeting specific pathways involved in disease processes. The compound demonstrated promising results in inhibiting key enzymes associated with metabolic disorders.

| Target Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Enzyme X | 5.4 | Inhibition of activity |

| Enzyme Y | 3.2 | Modulation of signaling |

Applications

The unique properties of this compound make it valuable in various applications:

- Chemical Biology : As a chemical probe for studying protein function and interactions.

- Drug Development : Potential use in designing inhibitors for specific enzymes involved in diseases.

- Synthetic Chemistry : Utilized in the synthesis of complex organic molecules due to its electrophilic nature.

属性

IUPAC Name |

propane-2-sulfinyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClOS/c1-3(2)6(4)5/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQATUBOUVJHZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。